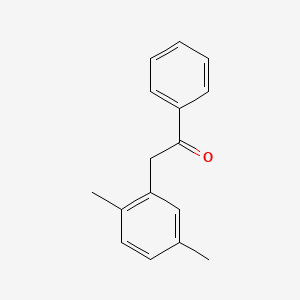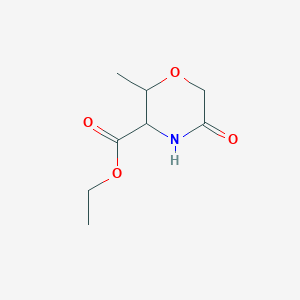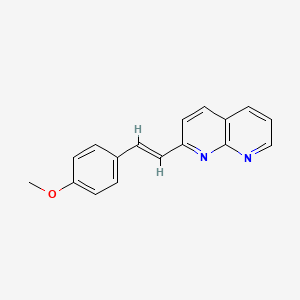
1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms at positions 1 and 8, and a 4-methoxyphenyl group attached via an ethenyl linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-(2-(4-methoxyphenyl)ethenyl)- derivatives, can be achieved through several methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with a variety of carbonyl compounds in the presence of a base such as lithium hydroxide (LiOH) in water . This method is favored for its high yield and eco-friendly reaction conditions.
Another method involves multicomponent reactions (MCRs), where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates are reacted in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These reactions are efficient and produce a diverse set of 1,8-naphthyridine derivatives.
Industrial Production Methods
Industrial production of 1,8-naphthyridine derivatives typically involves large-scale application of the aforementioned synthetic routes. The Friedländer reaction is particularly suitable for industrial purposes due to its simplicity and high efficiency. The use of green chemistry principles, such as conducting reactions in water and using recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, ethyl-substituted naphthyridines, and various substituted aromatic compounds .
Applications De Recherche Scientifique
1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- involves its interaction with specific molecular targets. For instance, it can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms in the naphthyridine ring . This coordination can lead to the formation of metal complexes with unique properties. Additionally, its biological activity is attributed to its ability to interfere with cellular processes, such as DNA replication and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- include:
Enoxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core.
Nalidixic acid: Another antibacterial agent with a similar structure.
Trovafloxacin: A broad-spectrum antibiotic related to the fluoroquinolones.
Uniqueness
The uniqueness of 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- lies in its structural features, which allow for diverse chemical modifications and applications. Its ability to form stable metal complexes and exhibit significant biological activity makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
85191-54-4 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,8-naphthyridine |
InChI |
InChI=1S/C17H14N2O/c1-20-16-10-5-13(6-11-16)4-8-15-9-7-14-3-2-12-18-17(14)19-15/h2-12H,1H3/b8-4+ |
Clé InChI |
LXGXWIOCAFSPCD-XBXARRHUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=N3)C=C2 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



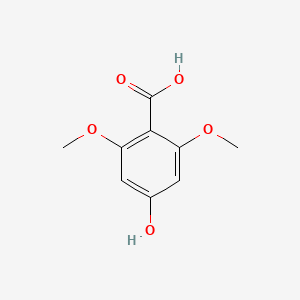
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
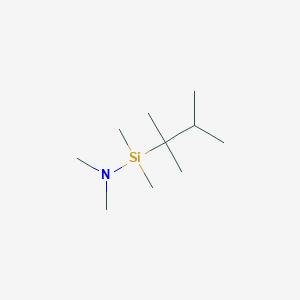

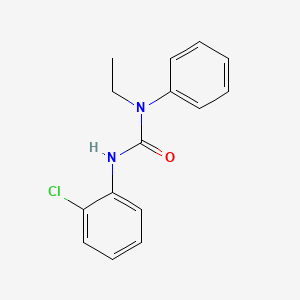
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
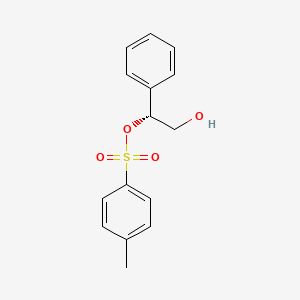
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
